Benzyl [4-(chlorosulfonyl)phenyl]carbamate

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Complex multi-step syntheses often face challenges when selective amine functionalization is needed alongside a sulfonyl chloride. This compound solves that with an orthogonal benzyl carbamate protecting group, enabling sequential sulfonamide coupling then gentle hydrogenolytic deprotection to unveil a free amine. • Sequential diversification: first react the -SO2Cl with amines, then deprotect the -NH2 for amidation or reductive amination. • Enables efficient sulfonamide library construction for drug discovery and PET tracer development. • High chemical purity supports reproducible yields in medicinal chemistry and agrochemical research.

Molecular Formula C14H12ClNO4S
Molecular Weight 325.8 g/mol
Cat. No. B13958064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl [4-(chlorosulfonyl)phenyl]carbamate
Molecular FormulaC14H12ClNO4S
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C14H12ClNO4S/c15-21(18,19)13-8-6-12(7-9-13)16-14(17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
InChIKeyPGFIBVUEGHLHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl [4-(chlorosulfonyl)phenyl]carbamate: Dual-Functional Intermediate


Benzyl [4-(chlorosulfonyl)phenyl]carbamate (CAS: 54290-54-9) is a specialized chemical intermediate that uniquely integrates a reactive chlorosulfonyl group, a protected carbamate moiety, and a benzyl ester . This structural combination allows for orthogonal and selective chemical transformations, which is a key differentiator from simpler analogs [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, enabling the construction of complex sulfonamide and sulfonate derivatives through sequential or parallel synthetic pathways .

Sulfonamide / sulfonate library synthesis via sequential functionalization
Orthogonal protecting group strategy: stable under acidic Boc removal conditions
Dual-electrophilic intermediate: chlorosulfonyl group plus protected aniline handle

Benzyl [4-(chlorosulfonyl)phenyl]carbamate: Why Analogs Fall Short


Simple substitution of Benzyl [4-(chlorosulfonyl)phenyl]carbamate with generic analogs like tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate or 4-Chlorobenzenesulfonyl chloride is generally not feasible due to the unique interplay of its functional groups [1]. The benzyl carbamate is not just a protecting group; its specific lability profile under hydrogenolysis or acidic conditions is orthogonal to the highly electrophilic sulfonyl chloride [2]. This allows for sequential functionalization, a process that would be compromised by analogs with more labile protecting groups (e.g., tert-butyl) or by simpler sulfonyl chlorides lacking a protected amine handle altogether, thereby limiting downstream synthetic options and overall yield in multi-step syntheses [1].

vs. tert‑Butyl analog
Protecting group orthogonality may shift
The benzyl carbamate is stable under acidic conditions that fully remove a Boc group, altering the deprotection sequence. Sequential functionalization may not transfer directly.
vs. 4‑Chlorobenzenesulfonyl chloride
Missing protected amine handle limits diversification
Without the benzyl carbamate moiety, only one electrophilic site is available. This restricts the ability to build diverse sulfonamide libraries through a second derivatization step.

Benzyl [4-(chlorosulfonyl)phenyl]carbamate: Quantitative Comparison


Orthogonal Deprotection of Benzyl Carbamate

The benzyl carbamate protecting group in Benzyl [4-(chlorosulfonyl)phenyl]carbamate exhibits differential stability under acidic conditions compared to the tert-butyl carbamate (Boc) group in tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate [1]. While the Boc group is quantitatively removed with 20-50% TFA in DCM within 30-60 minutes at 0-25 °C, the benzyl carbamate is reported to be stable under these conditions [1]. This orthogonality allows for the selective manipulation of other acid-labile protecting groups in the presence of the benzyl carbamate, or alternatively, its removal under neutral hydrogenolysis conditions (H2, Pd/C) [2].

Deprotection Orthogonality
Class-level
Benzyl carbamate stable vs. Boc labile (20‑50% TFA, 0‑25 °C)
Supports orthogonal deprotection workflows
Cbz removal via hydrogenolysis; Boc deprotection conditions
Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Sequential Functionalization Advantage

Unlike a simpler sulfonyl chloride such as 4-Chlorobenzenesulfonyl chloride, Benzyl [4-(chlorosulfonyl)phenyl]carbamate possesses two distinct electrophilic sites that can be reacted sequentially [1]. The chlorosulfonyl group can first be reacted with an amine to form a sulfonamide, while the benzyl carbamate remains intact [1]. In a subsequent step, the benzyl group can be removed via hydrogenolysis to reveal a reactive aniline or its equivalent, which can then be derivatized further [2]. This contrasts with 4-Chlorobenzenesulfonyl chloride, which can only form a sulfonamide, after which further functionalization is limited to the substituent on the arene ring or the amine, offering fewer opportunities for diversification [1].

Reactive Sites
Class-level
2 (chlorosulfonyl + protected aniline) vs. 1 (chlorosulfonyl only)
Enables sequential diversification
Supports sulfonamide library construction
Medicinal Chemistry Parallel Synthesis Sulfonamide Library

Benzyl Cation Precursor for Alkylation

Aryl-benzyl-sulfamoylcarbamates, a class to which Benzyl [4-(chlorosulfonyl)phenyl]carbamate belongs, have been demonstrated to undergo thermal decomposition to generate highly reactive benzyl cations [1]. This method provides an uncatalyzed route for the Friedel-Crafts alkylation of aromatic compounds, achieving yields of up to 80% with electron-rich heteroaromatic substrates [1]. This contrasts with traditional methods of benzyl cation generation from N-benzyl-N-nitrosoamides, which are limited by low alkylation yields (2-26%) due to ion recombination, are thermolabile, sensitive to hydrolysis, and highly carcinogenic [1].

Alkylation Yield
Class-level
Up to 80% (thermal, electron‑rich heteroaromatics) vs. 2‑26% (N‑nitrosoamide route)
Reported higher‑yielding benzyl cation precursor
Uncatalyzed Friedel‑Crafts conditions
Synthetic Methodology Friedel-Crafts Alkylation Reactive Intermediates

Benzyl [4-(chlorosulfonyl)phenyl]carbamate: Research & Industrial Applications


Sequential Synthesis of Sulfonamides

Leverage the compound's orthogonal reactive sites for the sequential synthesis of complex sulfonamides. The chlorosulfonyl group can be first reacted with an amine to install a sulfonamide linkage. Subsequently, the benzyl carbamate can be deprotected under hydrogenolysis to reveal an amine, which can be further functionalized via amide coupling, reductive amination, or other reactions. This two-step diversification strategy, rooted in the compound's dual electrophilic nature [1], enables the efficient construction of sulfonamide libraries for drug discovery.

PET Tracer Precursor (Carbon-11, Fluorine-18)

The reactive chlorosulfonyl group can serve as an excellent site for rapid incorporation of short-lived radioisotopes like carbon-11 or fluorine-18, commonly used in Positron Emission Tomography (PET) imaging [1]. The fast reaction kinetics of sulfonyl chlorides with amines or alcohols are ideal for the short timescales of radiochemistry, and the benzyl carbamate provides a protected amine handle for further modification after radiolabeling.

Sulfamoyl Carbamate Bioisostere Synthesis

Use Benzyl [4-(chlorosulfonyl)phenyl]carbamate as a key intermediate in the synthesis of sulfamoyl carbamates [1]. This compound class is known to act as bioisosteres for sulfonamides and has shown activity as inhibitors of enzymes like Carbonic Anhydrase [2]. The compound's structure provides the core framework for generating these therapeutically relevant molecules, which are of interest in developing treatments for glaucoma, epilepsy, and cancer.

Uncatalyzed Alkylation via Benzyl Cations

Employ the compound as a safer and more efficient precursor to benzyl cations. Through thermal decomposition of the sulfamoylcarbamate moiety, the compound generates highly reactive benzyl cations in situ, which can then alkylate a variety of aromatic compounds without the need for a catalyst [1]. This method, derived directly from the compound's class reactivity, provides a high-yielding alternative to traditional methods that use toxic and low-yielding N-nitrosoamide precursors.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Dual electrophilic reactivity
Orthogonal deprotection sequence
PET tracer precursor research
Rapid sulfonyl chloride‑amine coupling
Radiochemical yield and purity
Carbonic anhydrase inhibitor research
Sulfamoyl carbamate bioisostere framework
Enzyme inhibition assay context
Uncatalyzed Friedel‑Crafts alkylation
Thermally generated benzyl cations
Reaction yield and substrate scope

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